![molecular formula C14H13Cl2NO B2366500 4-Cloro-2-{[(4-cloro-3-metilfenil)amino]metil}fenol CAS No. 1232788-20-3](/img/structure/B2366500.png)
4-Cloro-2-{[(4-cloro-3-metilfenil)amino]metil}fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol is an organic compound that belongs to the class of chlorinated phenols. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a phenol ring, along with an amino-methyl group linking another chlorinated phenyl ring. It is used in various chemical synthesis processes and has applications in different scientific fields.
Aplicaciones Científicas De Investigación
4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol typically involves the following steps:
Nitration: The starting material, 4-chloro-3-methylphenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Aminomethylation: The amino group is then reacted with formaldehyde to introduce the aminomethyl group.
Chlorination: Finally, the compound is chlorinated to introduce the second chlorine atom.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenols.
Substitution: Phenols with substituted functional groups.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes, affecting their activity. The chlorine atoms and the aminomethyl group can also interact with various biological pathways, leading to different biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but lacks the aminomethyl group.
4-Chloro-3-methylphenol: Similar structure but lacks the second chlorine atom and the aminomethyl group.
2-Chloro-4-methylphenol: Similar structure but with different positions of the chlorine and methyl groups.
Uniqueness
4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol is unique due to the presence of both the aminomethyl group and the two chlorine atoms, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propiedades
IUPAC Name |
4-chloro-2-[(4-chloro-3-methylanilino)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBIQUAPDHBSFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=C(C=CC(=C2)Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
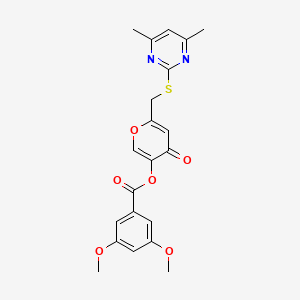
![2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B2366421.png)
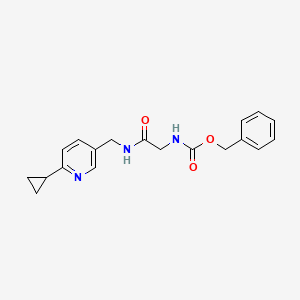
![3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2366423.png)
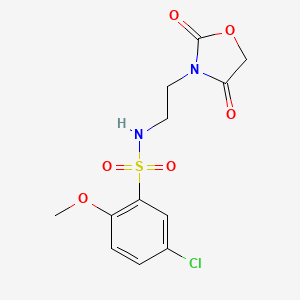
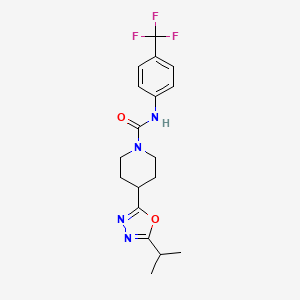
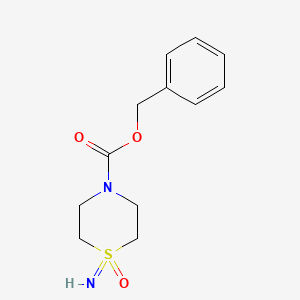

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2366435.png)
![1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2366436.png)
![3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2366437.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indolizine-2-carboxamide](/img/structure/B2366438.png)
![methyl 4-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}carbamoyl)benzoate](/img/structure/B2366439.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide](/img/structure/B2366440.png)
